molecular formula C8H6ClF3O4S B14870935 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate

2-Chloro-4-methoxyphenyl trifluoromethanesulphonate

Cat. No.: B14870935
M. Wt: 290.64 g/mol
InChI Key: OHCUFMQUNOVCRA-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition.

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether.

Scientific Research Applications

2-Chloro-4-methoxyphenyl trifluoromethanesulphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which makes the carbon atom attached to it highly electrophilic. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl trifluoromethanesulphonate: Similar structure but lacks the chlorine substituent.

    4-Chloro-2-methylphenyl trifluoromethanesulphonate: Similar structure but has a methyl group instead of a methoxy group.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.

Uniqueness

2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the trifluoromethanesulphonate group makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C8H6ClF3O4S

Molecular Weight

290.64 g/mol

IUPAC Name

(2-chloro-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

OHCUFMQUNOVCRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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